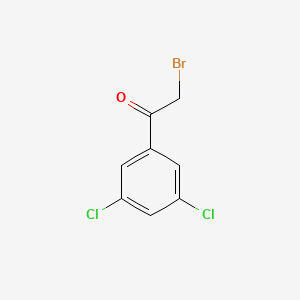

2-Bromo-1-(3,5-dichlorophenyl)ethanone

Description

2-Bromo-1-(3,5-dichlorophenyl)ethanone (CAS: 53631-13-3) is a halogenated acetophenone derivative with the molecular formula C₈H₅BrCl₂O. This compound features a bromo-substituted ethanone backbone attached to a 3,5-dichlorophenyl ring. It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds . Its reactivity stems from the electron-withdrawing effects of the chlorine atoms, which enhance the electrophilicity of the ketone group, facilitating nucleophilic substitutions or condensations.

Properties

IUPAC Name |

2-bromo-1-(3,5-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDAJLDRUMPXDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504671 | |

| Record name | 2-Bromo-1-(3,5-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53631-13-3 | |

| Record name | 2-Bromo-1-(3,5-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-(3,5-dichlorophenyl)ethanone can be synthesized through the bromination of 1-(3,5-dichlorophenyl)ethanone. The reaction typically involves the addition of bromine to a solution of 1-(3,5-dichlorophenyl)ethanone in acetic acid. The mixture is stirred at room temperature for several hours, leading to the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(3,5-dichlorophenyl)ethanone undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted ethanones with various functional groups.

Reduction: 1-(3,5-dichlorophenyl)ethanol.

Oxidation: 3,5-dichlorobenzoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

Research indicates that compounds similar to 2-Bromo-1-(3,5-dichlorophenyl)ethanone exhibit antimicrobial properties. Studies have shown that halogenated ketones can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents . -

Anti-diabetic Agents :

Chalcone derivatives, including those related to this compound, have been investigated for their ability to inhibit carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. This inhibition can lead to reduced glucose absorption in the intestines, providing a strategy for managing type 2 diabetes mellitus . -

Cancer Research :

The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells, although further research is needed to elucidate the mechanisms involved .

Synthesis Applications

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Chalcone Derivatives : This compound can be utilized in synthesizing chalcone derivatives through reactions with various nucleophiles. The presence of bromine facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functional groups .

- Green Chemistry Approaches : Recent studies have explored using this compound in environmentally friendly synthesis methods. For instance, reactions under microwave irradiation conditions have shown improved yields and reduced reaction times compared to traditional methods .

Case Studies

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,5-dichlorophenyl)ethanone involves its reactivity with nucleophiles and electrophiles. The bromine atom is highly reactive, making the compound a good electrophile. It can react with nucleophiles to form substituted products. The carbonyl group also participates in various reactions, including reductions and oxidations, which are crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

The following section compares 2-bromo-1-(3,5-dichlorophenyl)ethanone with structurally related halogenated acetophenones, focusing on substituent effects, synthesis, physical properties, and applications.

Structural Analogs and Substituent Variations

2-Bromo-1-(3,5-difluorophenyl)ethanone

- Molecular Formula : C₈H₅BrF₂O

- Substituents : 3,5-difluorophenyl

- Properties : A colorless to light yellow solid with flammability and corrosivity hazards. The fluorine atoms, being less electron-withdrawing than chlorine, may reduce the compound’s electrophilicity compared to the dichloro analog .

2-Bromo-1-(3,5-dimethoxyphenyl)ethanone

- Molecular Formula : C₁₀H₁₁BrO₃

- Substituents : 3,5-dimethoxyphenyl

- Synthesis: Prepared via bromination of 3,5-dimethoxyacetophenone in chloroform.

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

- Molecular Formula : C₈H₇BrO₃

- Substituents : 3,5-dihydroxyphenyl

- Properties : Conflicting melting points reported (167°C vs. 61°C), suggesting possible polymorphism or synthesis impurities. Hydroxyl groups enhance solubility in polar solvents .

2-Bromo-1-[3,5-di(trifluoromethyl)phenyl]ethanone

- Molecular Formula : C₁₀H₅BrF₆O

- Substituents : 3,5-bis(trifluoromethyl)phenyl

- Applications : Used in advanced organic synthesis due to the strong electron-withdrawing trifluoromethyl groups, which significantly increase electrophilicity .

2-Bromo-1-(2,6-dichlorophenyl)ethanone

- Molecular Formula : C₈H₅BrCl₂O

- Substituents : 2,6-dichlorophenyl

Physical and Spectral Properties

Key Observations :

Biological Activity

2-Bromo-1-(3,5-dichlorophenyl)ethanone, with the CAS number 53631-13-3, is a compound of interest due to its diverse biological activities. This article explores its synthesis, chemical properties, and biological effects, supported by data tables and relevant case studies.

- Molecular Formula : CHBrClO

- Molecular Weight : 267.93 g/mol

- Physical State : Yellow precipitate upon synthesis

- Synthesis Method : Typically synthesized by bromination of 3,5-dichlorophenyl ethanone in acetic acid, yielding approximately 81% .

Synthesis Overview

The synthesis of this compound involves the following reaction conditions:

| Reagent | Quantity | Condition | Yield |

|---|---|---|---|

| Bromine | 1.03 ml (0.02 mol) | Room temperature in acetic acid | 81% |

| 3,5-Dichlorophenyl ethanone | 3.77 g (0.019 mol) | - | - |

After stirring for 12 hours and evaporating the acetic acid, the product precipitates out as a yellow solid .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various pathogens:

- In Vitro Studies : Exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain.

Antiparasitic Activity

A notable study highlighted the compound's effectiveness against Plasmodium falciparum, a malaria-causing parasite. The compound demonstrated an IC50 value of approximately 15 µM in vitro, indicating significant potential for development as an antimalarial agent .

Case Studies

- Antimalarial Efficacy : In a murine model infected with a chloroquine-resistant strain of Plasmodium yoelii, treatment with this compound resulted in a significant reduction in parasitemia levels and increased survival rates compared to untreated controls .

- Cytotoxicity Testing : A cytotoxicity assay conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations above 20 µM, suggesting its potential as an anticancer agent .

Toxicological Profile

While exploring its biological activities, it is crucial to consider the toxicological aspects:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.